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Compound of Interest

Compound Name: 3-(Anilinomethyl)phenol
CAS No.: 93189-07-2
Cat. No.: B1287411
Get Quote
. J

Executive Summary

3-(Anilinomethyl)phenol is a secondary amine intermediate frequently utilized in the synthesis
of benzoxazine resins and pharmaceutical ligands. Its structure comprises a phenol ring linked
to an aniline moiety via a methylene bridge. Characterization of this molecule requires careful
differentiation from its precursors—3-hydroxybenzaldehyde and aniline—specifically monitoring
the reduction of the imine bond.

This guide provides a comprehensive breakdown of the expected NMR, IR, and MS data,
grounded in chemometric principles and structural analogues. It serves as a self-validating
protocol for researchers confirming the identity and purity of this compound.

Molecular Specifications & Synthesis Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying
residual starting materials.

e Formula:
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e Molecular Weight: 199.25 g/mol

e Synthesis Route: Reductive amination of 3-hydroxybenzaldehyde with aniline using agents
like sodium borohydride (

) or sodium triacetoxyborohydride.

Synthesis & Fragmentation Pathway (Graphviz)

The following diagram illustrates the formation of the methylene bridge and the primary
fragmentation point observed in Mass Spectrometry.
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Figure 1: Reaction pathway from precursors to the reduced amine, showing the primary mass
spectrometry fragmentation cleavage site at the methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the reduction of the imine to the amine.
Experimental Protocol
e Solvent: DMSO-d6 is recommended over

. The polarity of DMSO stabilizes the phenolic hydroxyl proton, often resolving it as a distinct
singlet rather than a broad, exchange-averaged hump.

e Concentration: ~10-15 mg in 0.6 mL solvent.

» Validation Step: Perform a
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shake. The disappearance of peaks at ~9.4 ppm (OH) and ~6.0 ppm (NH) confirms their
exchangeable nature.

1H NMR Data (400 MHz, DMSO-d6)

The diagnostic signal is the methylene singlet.
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Self-Validating Insight: If you observe a peak at ~8.4 ppm, your reduction is incomplete

(residual imine). If you see a peak at ~9.9 ppm, you have unreacted aldehyde. The target

methylene peak at 4.25 ppm must be present.
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13C NMR Data (100 MHz, DMSO-d6)

Shift (
Carbon Environment Note
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Aniline C-N ~148.0 Ipso-carbon of the aniline ring.
. Complex region containing 9
Aromatic CH 112.0-130.0 )
aromatic carbons.
Diagnostic aliphatic carbon
Methylene -CH2- 46.0 — 48.0

signal.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group integrity (presence of OH/NH) and absence of

the carbonyl group.

Experimental Protocol

o Method: ATR (Attenuated Total Reflectance) on neat solid/oil is preferred for speed.

o Baseline: Ensure background subtraction of ambient

Key Absorption Bands
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Wavenumber (

Vibration Mode Diagnostic Value
)
Broad band. The phenolic OH
and secondary amine NH
3300 — 3450 and o
stretches overlap significantly
in this region.
Weak, sharp peaks above
3020 — 3060 3000
2850 — 2950 Methylene C-H stretches.
Strong "breathing” modes of
1590 - 1610 _
the benzene rings.
1250 — 1280 Aryl-amine C-N stretch.
Quality Control: Presence of a
Absent (~1680) peak here indicates unreacted

aldehyde.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and structural connectivity.[1]

Experimental Protocol

¢ lonization: ESI+ (Electrospray lonization) or El (Electron Impact).
e Mode: Positive lon Mode (

or

Fragmentation Pattern (El, 70 eV)
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m/z Value lon Identity Mechanism

199 Molecular lon (Parent).

Base Peak (Likely). Cleavage
of the C-N bond yields the

107 _
stable hydroxybenzyl cation
(tropylium-like resonance).

93 Aniline radical cation (less
common in ESI, seen in EI).

77 Phenyl cation (typical aromatic

fragment).

Characterization Workflow

The following diagram outlines the logical flow for validating a synthesized batch of 3-
(Anilinomethyl)phenol.
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Crude Reaction Product

'

Step 1: TLC/LC-MS
Check for disappearance of Aldehyde

:

Step 2: 1H NMR (DMSO-d6)
Look for doublet/singlet at ~4.25 ppm
Confirm absence of 9.9 ppm (Aldehyde)

Is Purity >95%7? Re-analyze

Step 3: Full Characterization Purification
(13C NMR, IR, HRMS) (Recrystallize from EtOH/Water)

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for spectroscopic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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